![molecular formula C14H17N3O2 B5654419 4-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}morpholine](/img/structure/B5654419.png)
4-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis AnalysisThe synthesis of related morpholine derivatives typically involves multi-step organic reactions. For example, a study by Mamatha S.V et al. (2019) described the synthesis of a closely related compound by refluxing 1,3,4-oxadiazole-2-thiol with 4-(2-chloroethyl) morpholine hydrochloride, characterized by NMR, IR, and mass spectral studies, and confirmed by single crystal X-ray diffraction studies (Mamatha S.V et al., 2019). This provides a foundational approach that could be adapted for the synthesis of “4-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}morpholine.”
Molecular Structure Analysis
The molecular structure of similar compounds has been determined through single crystal X-ray diffraction, revealing specific lattice parameters and confirming the expected structural features, such as the morpholine ring adopting a chair conformation and the orientation of the oxadiazole ring (Yanwen Sun et al., 2017). These analyses are crucial for understanding the chemical behavior and potential reactivity of the compound.
Chemical Reactions and Properties
The compound’s oxadiazole core and morpholine moiety suggest a propensity for engaging in various chemical reactions, particularly as a scaffold for further functionalization. Studies on similar structures have shown that these compounds can participate in reactions characteristic of oxadiazoles and morpholines, such as nucleophilic substitutions and electrophilic additions, depending on the substituents present and reaction conditions applied.
Physical Properties Analysis
Physical properties such as solubility, melting point, and crystalline structure are influenced by the compound's molecular geometry and functional groups. For instance, the crystalline structure and specific physical properties of a related compound were detailed by Yanwen Sun et al., providing insights into how structural features impact these properties (Yanwen Sun et al., 2017).
Mechanism of Action
Mode of Action
The mode of action of MLS000527861 is currently unknown due to the lack of specific information available. Typically, a compound interacts with its target(s) to induce a biological response. This could involve binding to a receptor, inhibiting an enzyme, or interacting with DNA or RNA. The exact nature of these interactions and the resulting changes for MLS000527861 would need to be determined through further experimental studies .
Biochemical Pathways
For instance, some oxadiazole derivatives have demonstrated antimicrobial activity, suggesting they may interact with pathways related to bacterial growth and survival
properties
IUPAC Name |
4-[[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O2/c1-11-2-4-12(5-3-11)14-15-13(19-16-14)10-17-6-8-18-9-7-17/h2-5H,6-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMJIDOMONKAJDM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)CN3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-p-Tolyl-[1,2,4]oxadiazol-5-ylmethyl)-morpholine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![rel-(4aS,8aS)-2-[2-amino-6-(4-methyl-1-piperazinyl)-4-pyrimidinyl]octahydro-2,7-naphthyridin-4a(2H)-ol dihydrochloride](/img/structure/B5654337.png)
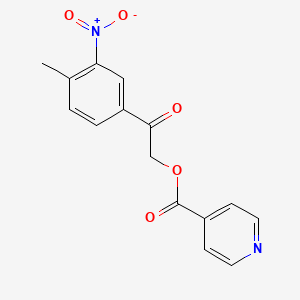
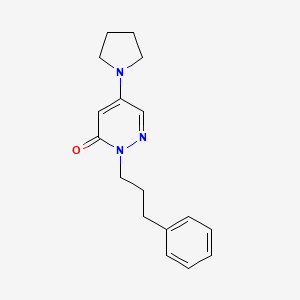


![N-[2-(3,4-dimethoxyphenyl)ethyl]-3-pentanamine](/img/structure/B5654368.png)
![1-[2-(5-acetyl-1,5,6,7-tetrahydro-1'H-spiro[imidazo[4,5-c]pyridine-4,4'-piperidin]-1'-yl)-2-oxoethyl]azepan-2-one](/img/structure/B5654369.png)
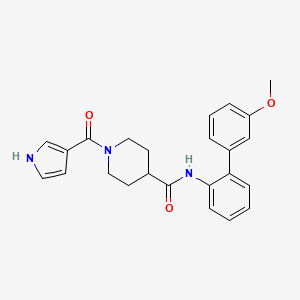
![(3R)-3,4,4-trimethyl-1-{[2-(4-morpholinyl)-5-pyrimidinyl]carbonyl}-3-pyrrolidinol](/img/structure/B5654378.png)
![N-[(2-hydroxy-3-quinolinyl)methyl]-N-(4-methylphenyl)acetamide](/img/structure/B5654385.png)
![3-{[(2-methoxyethyl)(methyl)amino]sulfonyl}-N-methyl-N-(pyrazin-2-ylmethyl)benzamide](/img/structure/B5654386.png)
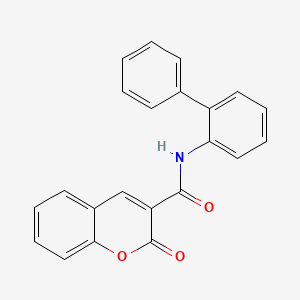
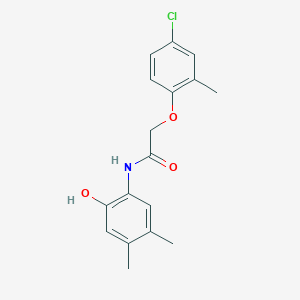
![ethyl 3-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]benzoate](/img/structure/B5654420.png)